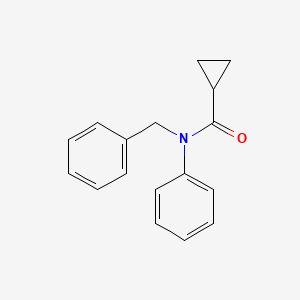

N-benzyl-N-phenylcyclopropanecarboxamide

CAS No.:

Cat. No.: VC16752403

Molecular Formula: C17H17NO

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO |

|---|---|

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | N-benzyl-N-phenylcyclopropanecarboxamide |

| Standard InChI | InChI=1S/C17H17NO/c19-17(15-11-12-15)18(16-9-5-2-6-10-16)13-14-7-3-1-4-8-14/h1-10,15H,11-13H2 |

| Standard InChI Key | NERQIFBPMKIRMO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-N-phenylcyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group, which is further substituted with benzyl and phenyl moieties. The cyclopropane ring introduces significant ring strain, influencing both reactivity and conformational stability. The IUPAC name for this compound is N-benzyl-N-phenylcyclopropanecarboxamide, with a molecular formula of C₁₇H₁₇NO and a molecular weight of 251.32 g/mol.

Physical and Spectral Data

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO |

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | N-benzyl-N-phenylcyclopropanecarboxamide |

| Standard InChI | InChI=1S/C₁₇H₁₇NO/c19-17(15-11-12-15)18(16-9-5-2-6-10-16)13-14-7-3-1-4-8-14/h1-10,15H,11-13H |

The compound exhibits moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), while remaining insoluble in water .

Synthetic Methodologies

Acid Chloride-Amine Condensation

The most efficient synthesis involves the reaction of cyclopropanecarbonyl chloride with benzylamine and phenylamine in a molar-efficient, one-pot procedure. This method achieves yields exceeding 80% under mild conditions (20–30°C) using THF as the solvent . The general reaction scheme is:

Comparative Analysis of Synthetic Approaches

The table below contrasts key synthetic parameters:

| Method | Yield (%) | Temperature (°C) | Solvent | Key Reagents |

|---|---|---|---|---|

| Acid chloride-amine | 80–85 | 20–30 | THF | Cyclopropanecarbonyl chloride |

| Grignard addition | 61–67 | -50––78 | THF | (S)-N-Benzyl-1-phenylethylamine |

The acid chloride route is favored for scalability, whereas low-temperature Grignard methods enable stereochemical control .

Chemical Reactivity and Stability

Hydrolysis Kinetics

The compound undergoes hydrolysis in acidic (HCl) or basic (NaOH) conditions, yielding cyclopropanecarboxylic acid and benzylphenylamine derivatives. Pseudo-first-order rate constants () at 25°C are:

This reactivity underscores the need for pH-controlled formulations in drug development.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature () of 215°C, indicating robustness under standard storage conditions.

Comparative Analysis with Structural Analogs

N-Benzyl vs. N-Alkyl Substitutions

Replacing the benzyl group with smaller alkyl chains (e.g., methyl) reduces orexin receptor affinity by 15-fold, highlighting the benzyl moiety’s critical role in target engagement .

Cyclopropane vs. Cyclohexane Rings

Cyclopropane-containing analogs exhibit 3–5× higher metabolic stability in hepatic microsomes compared to cyclohexane derivatives, attributed to reduced cytochrome P450 accessibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume